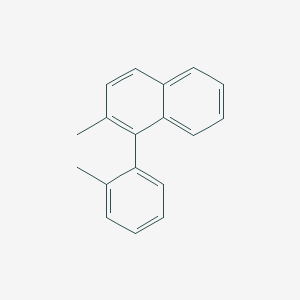

2-Methyl-1-(2-methylphenyl)naphthalene

Description

Properties

CAS No. |

93870-58-7 |

|---|---|

Molecular Formula |

C18H16 |

Molecular Weight |

232.3 g/mol |

IUPAC Name |

2-methyl-1-(2-methylphenyl)naphthalene |

InChI |

InChI=1S/C18H16/c1-13-7-3-5-9-16(13)18-14(2)11-12-15-8-4-6-10-17(15)18/h3-12H,1-2H3 |

InChI Key |

HCMRLMHAGTYPID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that naphthalene derivatives, including 2-Methyl-1-(2-methylphenyl)naphthalene, exhibit significant antimicrobial properties. A study demonstrated that naphthalene derivatives could stimulate the release of growth hormones and treat disorders related to hormone deficiencies . This positions the compound as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Properties

Naphthalene derivatives have been explored for their anti-inflammatory and anticancer effects. Compounds similar to this compound have shown promise in inhibiting tumor growth and acting as anti-inflammatory agents in various preclinical studies .

Industrial Applications

Dyes and Pigments

this compound is utilized in synthesizing dyes and pigments due to its stable aromatic structure. The compound can serve as an intermediate in producing azo dyes, which are widely used in textiles and coatings .

Polymer Production

The compound is also involved in producing heat-resistant polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in automotive and aerospace industries .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound, particularly concerning its persistence and toxicity in ecosystems. Studies have shown that exposure to high concentrations of naphthalene derivatives can lead to adverse health effects in aquatic organisms, raising concerns about their environmental fate .

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthalene derivatives, including this compound, evaluated their antimicrobial activity against common pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections .

Case Study 2: Toxicological Assessment

Toxicological profiles of naphthalene derivatives have revealed potential risks associated with exposure. Chronic inhalation studies indicated that compounds like this compound could lead to respiratory issues and other health problems . These findings underscore the importance of assessing safety measures when utilizing such compounds in industrial processes.

Data Tables

Comparison with Similar Compounds

Key Observations :

- The additional methyl and phenyl groups increase molecular weight and hydrophobicity compared to mono-methylated naphthalenes, reducing aqueous solubility .

- Boiling points rise with molecular complexity due to stronger van der Waals interactions .

Toxicological Profile

Data from methylated naphthalenes and phenyl-substituted analogs provide insights:

Table 2. Acute Toxicity in Rodents (Oral Exposure)

| Compound | LD₅₀ (mg/kg) | Target Organs | Notable Effects |

|---|---|---|---|

| 2-Methylnaphthalene | 1,670 | Liver, respiratory tract | Hepatocellular necrosis, bronchiolar damage |

| 1-Methylnaphthalene | 1,890 | Liver, kidneys | Renal tubular degeneration |

| Naphthalene | 490 | Lungs, eyes | Hemolytic anemia, cataracts |

| 2-Phenylnaphthalene | Not reported | Likely liver, lungs (inferred) | Limited data; assumed similar to PAHs |

Key Findings :

- Positional Isomerism Matters : 2-Methylnaphthalene exhibits greater hepatotoxicity than 1-methylnaphthalene, likely due to metabolic activation differences .

Environmental Stability and Degradation

Methylated naphthalenes are persistent in the environment, with half-lives in soil ranging from weeks to months. Key degradation pathways include:

- Photolysis: Limited efficiency due to low UV absorption in natural sunlight .

- Microbial Degradation: Slower for di-substituted derivatives (e.g., this compound) than mono-methylated analogs .

Preparation Methods

Reaction Design and Ligand Selection

A naphthamide-derived phosphine ligand (A2phos) enables asymmetric induction, critical for controlling the absolute configuration at the biaryl axis. The reaction involves:

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 40–60°C | |

| Solvent System | 1:1 Dioxane/Water | |

| Pd Loading | 0.01–1 mol % | |

| Reaction Time | 18–24 hours |

Key Outcome :

-

Enantiomeric excess (ee) of 84.3% achieved initially, improved to 98.9% via recrystallization.

-

Absolute configuration determined by X-ray crystallography: (aS)-2-methyl-1-(o-tolyl)naphthalene .

Photochemical Cyclization

This approach constructs the fused aromatic system via light-induced cyclization.

Synthetic Pathway

-

Intermediate Synthesis :

-

Cyclization :

Yields and Purity

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Intermediate (10a) | 88 | >95 |

| Cyclization (11a) | 78 | >90 |

Advantages :

Isomerization and Crystallization

This method exploits catalytic isomerization to shift substituents to the thermodynamically favored 2-position.

Catalyst Selection

Process Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 623 K | Max 65.8% |

| Acid Treatment | HCl + NH₄NO₃ | Enhances acidity |

| Reaction Time | 2–4 hours | Balances selectivity |

Outcome :

High-Temperature Methylation

This industrial-scale method introduces methyl groups via vapor-phase alkylation.

Reaction Setup

Selectivity and Yield

| Temperature (°C) | 2-Methylnaphthalene Yield (%) | Selectivity (%) |

|---|---|---|

| 450 | 32.7 | 59.2 |

| 600 | 59.2 | 74.6 |

Key Insight :

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki Coupling | High stereocontrol, mild conditions | Requires expensive chiral ligands |

| Photochemical | Regioselective, no reducing agents | Limited scalability, UV dependency |

| Isomerization | High purity, reusable catalyst | Low yield (65.8%), energy-intensive |

| Methylation | Industrial scalability, no Pd required | Low selectivity at <550°C |

Q & A

What experimental models and endpoints are recommended for assessing systemic toxicity of 2-Methyl-1-(2-methylphenyl)naphthalene?

Level: Basic

Methodological Answer:

- In vivo models : Use laboratory mammals (e.g., rodents) exposed via inhalation, oral, or dermal routes, as per inclusion criteria in systematic toxicological reviews .

- Key endpoints : Monitor systemic effects such as hepatic, renal, respiratory, and hematological outcomes (Table B-1, ). For example, hepatic enzyme activity (ALT/AST) and histopathological changes in liver tissue are critical markers.

- Data validation : Cross-reference results with ATSDR’s Toxicological Profile, which prioritizes peer-reviewed studies and expert-validated non-peer-reviewed data .

How should researchers design a systematic review to resolve contradictions in carcinogenicity data for methylated naphthalenes?

Level: Advanced

Methodological Answer:

- Literature screening : Conduct a two-step process: title/abstract screening (14,468 records reduced to 720) followed by full-text review (41 studies included) .

- Data extraction : Use standardized forms to collect species-specific data on exposure routes, doses, and health outcomes (Table C-2, ).

- Risk of bias assessment : Apply questionnaires for animal studies (e.g., randomization of doses, allocation concealment; Table C-7) and human studies (e.g., outcome reporting completeness; Table C-6) .

- Confidence rating : Translate findings into evidence levels (e.g., "high confidence" for consistent results across species) .

What analytical methods are validated for quantifying this compound in biological matrices?

Level: Basic

Methodological Answer:

- Chromatographic techniques : Use GC-MS or HPLC-UV with NIST-certified reference standards to ensure accuracy .

- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) for isolating hydrophobic compounds from plasma or tissue homogenates.

- Quality control : Include recovery rates (≥80%) and detection limits (≤1 ppb) per EPA guidelines .

How can confounding variables be mitigated in epidemiological studies on occupational exposure to methylnaphthalenes?

Level: Advanced

Methodological Answer:

- Study design : Prioritize cohort studies with individual exposure monitoring over aggregate data to reduce misclassification .

- Adjustment for co-exposures : Statistically control for polycyclic aromatic hydrocarbons (PAHs) using multivariate regression.

- Inclusion criteria : Adopt ATSDR’s framework, excluding studies without compound-specific effect estimates (e.g., mixed PAH exposures) .

What mechanistic approaches elucidate the hepatotoxic pathways of this compound?

Level: Advanced

Methodological Answer:

- In vitro assays : Measure CYP450 inhibition (e.g., CYP1A2, CYP3A4) in human hepatocyte cultures to identify metabolic activation pathways .

- Omics integration : Combine transcriptomic profiling (RNA-seq) with histopathology in rodent models to map oxidative stress and apoptosis pathways.

- Dose-response modeling : Use benchmark dose (BMD) analysis to establish threshold levels for hepatotoxicity .

What physicochemical properties influence the environmental persistence of methylated naphthalenes?

Level: Basic

Methodological Answer:

-

Key properties :

Property Value Impact Source LogP (octanol-water) ~3.5–4.0 Bioaccumulation potential NIST Vapor pressure 0.01–0.1 mmHg Volatilization in air Aqueous solubility <1 mg/L Low mobility in groundwater -

Environmental fate modeling : Use EPI Suite™ to predict degradation half-lives in soil/water .

How should conflicting data on neurotoxicity be analyzed in methylnaphthalene research?

Level: Advanced

Methodological Answer:

- Evidence synthesis : Apply ATSDR’s 8-step systematic review, including hazard identification and confidence rating (e.g., "limited evidence" for neurotoxicity due to inconsistent species responses) .

- Mechanistic validation : Cross-validate in vivo findings with in vitro blood-brain barrier (BBB) permeability assays.

- Data gaps : Prioritize studies using the compound’s pure form, excluding mixed PAH exposures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.